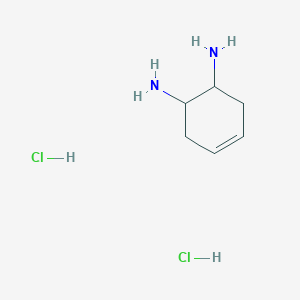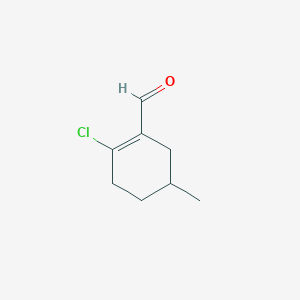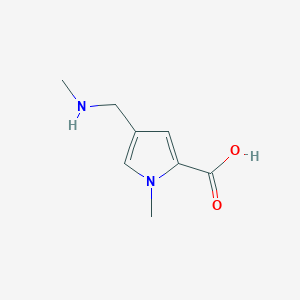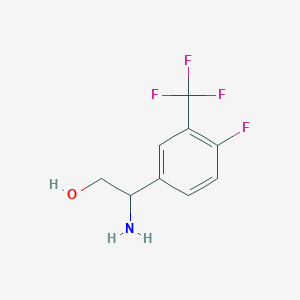![molecular formula C15H25N3O3 B12283238 (3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)
(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylateは、イミダゾピリジン類に属する複雑な有機化合物です。
準備方法
合成ルートと反応条件
(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylateの合成は、通常、複数段階の有機反応を伴います。 出発物質には、シクロプロピルメチルアミンとtert-butyl 2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylateが含まれることが多いです。 反応条件には、触媒、溶媒、および目的の生成物を得るための特定の温度と圧力設定の使用が含まれる場合があります。
工業的生産方法
工業的な環境では、この化合物の製造は、収率と純度を最大化するように最適化された反応条件を使用して、大規模合成を行う場合があります。 これには、連続フローリアクター、自動合成装置、および厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylateは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾することができます。
置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化リチウムアルミニウムのような還元剤、および置換反応のためのさまざまな求核剤などがあります。 温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元によりアミン誘導体が生成される可能性があります。
科学研究への応用
化学
化学において、(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylateは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 そのユニークな構造は、反応機構を研究し、新しい合成方法を開発するために貴重です。
生物学
生物学的研究では、この化合物は、酵素阻害、受容体結合、抗菌特性など、潜在的な生物活性について調査される場合があります。 生物学的巨大分子との相互作用は、その作用機序に関する洞察を提供することができます。
医学
医薬品化学では、(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylateは、潜在的な治療用途について検討される場合があります。 これには、特定の疾患を標的とする創薬のためのリード化合物としての使用が含まれる可能性があります。
産業
産業部門では、この化合物は、医薬品、農薬、その他の特殊化学品の製造に使用される場合があります。 その特性は、化学的修飾を通じて、特定の産業ニーズに合わせて調整することができます。
科学的研究の応用
Chemistry
In chemistry, (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate may be explored for its potential therapeutic applications. This could include its use as a lead compound for drug development targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties can be tailored to meet specific industrial needs through chemical modifications.
作用機序
(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylateの作用機序は、酵素、受容体、または核酸などの分子標的との相互作用を伴います。 この化合物は、これらの標的に結合し、その活性を調節することで、その効果を発揮する可能性があります。 関与する特定の経路は、生物学的状況と標的分子の性質によって異なります。
類似の化合物との比較
類似の化合物
- (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate
- (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate
独自性
(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylateの独自性は、シクロプロピルメチル基とイミダゾピリジンコアなどの特定の構造的特徴にあります。 これらの特徴は、その独特の化学的および生物学的特性に貢献し、他の類似の化合物とは一線を画しています。
類似化合物との比較
Similar Compounds
- (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate
- (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate
Uniqueness
The uniqueness of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate lies in its specific structural features, such as the cyclopropylmethyl group and the imidazopyridine core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C15H25N3O3 |
|---|---|
分子量 |
295.38 g/mol |
IUPAC名 |
tert-butyl 3-(cyclopropylmethyl)-2-oxo-1,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)17-7-6-11-12(9-17)18(13(19)16-11)8-10-4-5-10/h10-12H,4-9H2,1-3H3,(H,16,19) |
InChIキー |
HSVGZKUNLKVQMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2)CC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)


![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)



![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)

![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)
